N-(4-chlorophenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
Description
The compound N-(4-chlorophenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine features a pyrazolo[1,5-a]pyrimidine core with distinct substituents:
- Position 2: Methyl group.
- Position 3: Phenyl group.
- Position 5: Propyl chain.
- Position 7: 4-Chlorophenyl-substituted amine.
Below, we compare this compound with structurally related analogs to elucidate substituent-driven trends.
Properties
Molecular Formula |
C22H21ClN4 |
|---|---|
Molecular Weight |
376.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C22H21ClN4/c1-3-7-19-14-20(24-18-12-10-17(23)11-13-18)27-22(25-19)21(15(2)26-27)16-8-5-4-6-9-16/h4-6,8-14,24H,3,7H2,1-2H3 |
InChI Key |
QJBSVSVYZDLZEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)Cl)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate to form an intermediate chalcone. This intermediate then undergoes cyclization with hydrazine hydrate to yield the pyrazole ring. Subsequent reactions with appropriate reagents introduce the pyrimidine ring and other substituents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
N-(4-chlorophenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cellular signaling pathways.
Medicine: Studied for its anticancer, antimicrobial, and anti-inflammatory properties. .
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It is known to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these kinases, the compound can disrupt cellular processes such as proliferation, differentiation, and apoptosis. This makes it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Substituent Variations at Position 2
Target Compound : 2-Methyl group.
Analog : N-(4-Chlorophenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 890626-52-5, ) lacks the 2-methyl group.
Substituent Variations at Position 3
Target Compound : 3-Phenyl group.
Analog : N-(4-Chlorophenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine () replaces phenyl with 2-methoxyphenyl.
- The phenyl group in the target compound prioritizes lipophilicity for CNS penetration or hydrophobic target binding .
Substituent Variations at Position 5
Target Compound : 5-Propyl chain.
Analog 1 : 5-Methylpyrazolo[1,5-a]pyrimidine derivatives (e.g., ).
Substituent Variations at Position 7
Target Compound : 4-Chlorophenyl-substituted amine.
Analog : N-(Pyridin-2-ylmethyl)-3-(4-fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine ().
- Impact: Replacing 4-chlorophenyl with pyridinylmethyl introduces a basic nitrogen, enhancing solubility and hydrogen-bonding capacity.
Comparison with Triazolo[1,5-a]pyrimidine Derivatives
Core Structure Difference : Triazolo[1,5-a]pyrimidine () vs. pyrazolo[1,5-a]pyrimidine.
- Biological Activity : Triazolo derivatives (e.g., compound 67 in ) show antiplasmodial activity (IC50 < 100 nM), suggesting the core influences target specificity. Pyrazolo analogs may prioritize different biological pathways due to reduced polarity .
Structural and Property Comparison Table
Biological Activity
N-(4-chlorophenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article discusses its synthesis, biological evaluation, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure composed of a pyrazole ring fused with a pyrimidine core. The presence of a 4-chlorophenyl group and other substituents contributes to its unique chemical reactivity and biological activity. The molecular formula is with a molecular weight of approximately 421.9 g/mol.
Anticancer Properties
Research has demonstrated that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. For instance, studies have shown that this compound can inhibit various cancer cell lines through multiple mechanisms:
- Kinase Inhibition : The compound has been evaluated for its ability to inhibit key kinases implicated in cancer progression, particularly AKT2 (PKBβ), which plays a crucial role in glioma malignancy. It exhibited low micromolar activity against this kinase, correlating with reduced glioma cell viability and 3D neurosphere formation in patient-derived glioma stem cells .
Antifungal and Antitubercular Activity
In addition to its anticancer potential, derivatives of pyrazolo[1,5-a]pyrimidines have shown promising antifungal and antitubercular activities. For example, similar compounds were reported to display significant antifungal effects against pathogenic strains and notable activity against Mycobacterium tuberculosis .
Synthesis
The synthesis of this compound typically involves multi-step processes that may include microwave-assisted techniques to enhance efficiency and yield. Key synthetic routes often utilize starting materials like 4-chlorobenzaldehyde and various substituted pyrazoles .
Case Study 1: Glioma Cell Line Evaluation
In a recent study involving various glioma cell lines (U87MG, C6), this compound was tested for its efficacy in inhibiting cell proliferation. The results indicated that the compound significantly reduced cell viability at concentrations as low as 10 μM, demonstrating its potential as an effective therapeutic agent against glioblastoma .
Case Study 2: Kinase Profiling
Another significant evaluation involved screening the compound against 139 purified kinases at the International Centre for Protein Kinase Profiling. The findings revealed that this compound selectively inhibited AKT2 with an IC50 value of approximately 12 μM .
Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for N-(4-chlorophenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine?
- Methodological Answer : The synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors such as β-diketones or acetylenic intermediates. For example:
Core Formation : Cyclize 3-amino-4,5-dimethylpyrazole with a propyl-substituted diketone under reflux in ethanol to form the pyrazolo[1,5-a]pyrimidine backbone .
Substituent Introduction : Use Suzuki-Miyaura coupling to introduce the 4-chlorophenyl group at position 3 (if not pre-installed) .
Amination : React the 7-chloro intermediate with 4-chloroaniline in the presence of K₂CO₃ and DMF at 60–80°C for 12–24 hours to attach the amine group at position 7 .
Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/DMF) is critical for isolating high-purity product .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Methodological Answer : A multi-technique approach is recommended:
NMR Spectroscopy : Analyze ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl at C2, propyl at C5) and aromatic proton environments. Look for characteristic shifts: pyrimidine protons at δ 8.2–8.5 ppm and propyl CH₂ at δ 0.9–1.7 ppm .
X-ray Crystallography : Resolve crystal structures to validate bond angles, dihedral angles (e.g., 12.8° twist between pyrimidine and phenyl rings), and hydrogen-bonding patterns .
HRMS : Confirm molecular weight (expected [M+H]⁺ ≈ 433.18) and isotopic patterns .
Advanced Research Questions
Q. How do substituent variations (e.g., propyl vs. methyl at C5) impact biological activity?
- Methodological Answer : To establish structure-activity relationships (SAR):
Synthesize Analogues : Replace the C5 propyl group with methyl, isopropyl, or aryl groups via Suzuki coupling or alkylation .
Biological Assays : Test analogues in target-specific assays (e.g., enzyme inhibition IC₅₀, MIC for antimicrobial activity). For example:
- Compare anti-mycobacterial activity of propyl (lipophilic) vs. methyl (smaller) derivatives using microplate Alamar Blue assays .
Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity changes in enzyme active sites due to substituent bulk/hydrophobicity .
Q. What mechanisms underlie its enzyme inhibitory effects (e.g., dihydroorotate dehydrogenase (DHODH) inhibition)?
- Methodological Answer :
Enzyme Kinetics : Conduct Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) using purified DHODH and varied substrate (dihydroorotate) concentrations .
Mutagenesis Studies : Engineer DHODH mutants (e.g., residue R136A) to probe critical binding interactions via fluorescence quenching assays .
Thermodynamic Profiling : Use isothermal titration calorimetry (ITC) to measure binding entropy/enthalpy contributions of the 4-chlorophenyl group .
Q. How can contradictions in reported biological data (e.g., variable IC₅₀ values across studies) be resolved?
- Methodological Answer :
Standardize Assays : Re-test the compound under uniform conditions (e.g., 37°C, pH 7.4, 1% DMSO) using a common cell line (e.g., HepG2 for cytotoxicity) .
Meta-Analysis : Pool data from multiple studies (≥10 datasets) and apply statistical models (e.g., random-effects meta-regression) to account for inter-lab variability .
Proteomic Profiling : Use LC-MS/MS to identify off-target interactions (e.g., kinase inhibition) that may confound activity readings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
